1-Methylimidazole Trifluoromethanesulfonate

Description

Contextualization as an Imidazolium-Based Ionic Liquid in Academic Chemistry

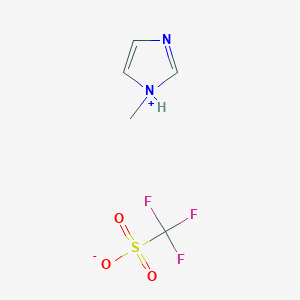

1-Methylimidazole (B24206) trifluoromethanesulfonate (B1224126), also known as 1-methylimidazolium (B8483265) triflate, belongs to the class of imidazolium-based ionic liquids. chemimpex.comchemicalbook.com These are salts that are liquid at or near room temperature, a characteristic attributed to the poor coordination of their constituent ions. nbinno.com The structure of 1-methylimidazole trifluoromethanesulfonate consists of a 1-methylimidazolium cation and a trifluoromethanesulfonate (triflate) anion. This combination of a bulky, asymmetric organic cation and a weakly coordinating anion results in a low melting point and other unique physicochemical properties. chemicalbook.com

The modular nature of imidazolium-based ionic liquids, where the properties can be fine-tuned by modifying the cation and anion, makes them highly versatile in academic research. rsc.org The triflate anion, in particular, is known for being an excellent leaving group, which contributes to the reactivity and catalytic potential of the ionic liquid. nbinno.com

Significance of this compound in Green Chemistry and Sustainable Processes Research

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound aligns with these principles in several ways, making it a significant compound in sustainable processes research. mdpi.com

Key contributions to green chemistry include:

Low Volatility : Unlike conventional volatile organic solvents (VOCs), this ionic liquid has a very low vapor pressure, which minimizes air pollution and exposure risks for researchers. chemimpex.commdpi.com

Thermal Stability : It exhibits high thermal stability, allowing for its use in high-temperature reactions without degradation. nih.gov

Reusability : In many catalytic processes, the ionic liquid can be easily separated from the reaction products and reused, reducing waste and improving process efficiency. rsc.org

Dual Solvent-Catalyst : It can function as both a solvent and a catalyst in various organic reactions, simplifying reaction setups and workup procedures. rsc.org

These properties have led to its investigation as a greener alternative to traditional solvents in a variety of applications, from organic synthesis to biomass processing. rsc.orgfrontiersin.org

Overview of Key Academic Research Domains for this compound

The unique properties of this compound have made it a valuable tool in numerous areas of academic research.

Catalysis: It serves as an efficient catalyst in a range of organic reactions, enhancing reaction rates and yields. chemimpex.com Its ability to stabilize reactive intermediates is particularly beneficial in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com For instance, it has been used to catalyze the formation of carbon-carbon bonds with yields reported to be over 90% under certain conditions.

Organic Synthesis: Beyond catalysis, it is employed as a versatile medium for organic reactions. Its ionic nature can influence reaction pathways and selectivity. It has been utilized in the synthesis of complex organic molecules and as an intermediate in the production of various drugs.

Electrochemistry: The ionic conductivity and electrochemical stability of this compound make it a suitable component for electrolytes in batteries and other electrochemical devices. chemimpex.com Research in this area focuses on improving the performance and safety of energy storage technologies. chemimpex.comacs.org A series of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids have been developed as robust electrolytes for dye-sensitized solar cells, exhibiting low viscosity, high conductivity, and thermal stability. nih.gov

Polymer Science: This ionic liquid is used in polymer modification and the synthesis of dianhydride-based polymers, where it can increase thermal stability. It can also act as a plasticizer, enhancing the flexibility and durability of materials.

Nanoparticle Stabilization: Research has shown its effectiveness in stabilizing nanoparticles, such as PdAu nanoparticles used in hydrogenation reactions, within an ionic liquid medium.

Biochemical Applications: In the field of biochemistry, it is used in studies of enzyme mechanisms and biochemical assays. chemimpex.com Its ionic character facilitates interactions with biological macromolecules, aiding in research on enzyme kinetics.

Challenges and Opportunities in the Scholarly Investigation of this compound

Despite its promising applications, the scholarly investigation of this compound faces certain challenges. The cost of synthesis and purification can be a limiting factor for large-scale applications. While considered "greener" than many traditional solvents, a complete life cycle assessment is necessary to fully understand its environmental impact, including the synthesis of its precursors like 1-methylimidazole. Furthermore, the viscosity of some ionic liquids can hinder mass transfer in certain applications, affecting reaction rates. acs.org

However, these challenges also present significant opportunities for future research. There is a continuous drive to develop more cost-effective and environmentally benign synthesis routes for ionic liquids. researchgate.netmdpi.com Research into modifying the structure of the cation and anion to fine-tune properties like viscosity and conductivity for specific applications is an active area. acs.org For example, dicationic imidazolium-based ionic liquids are being explored for their enhanced thermal and chemical stabilities. mdpi.com The development of supported ionic liquid phases (SILP), where the ionic liquid is immobilized on a solid support, offers a way to combine the benefits of homogeneous and heterogeneous catalysis, facilitating easier product separation and catalyst recycling. rsc.org As the understanding of the structure-property relationships of ionic liquids deepens, new applications in areas such as materials science, separations, and biotechnology are likely to emerge.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 1-Methylimidazolium trifluoromethanesulfonate, 1-Methylimidazole triflate chemimpex.comchemicalbook.com |

| CAS Number | 99257-94-0 chemimpex.com |

| Molecular Formula | C₅H₇F₃N₂O₃S chemimpex.com |

| Molecular Weight | 232.18 g/mol chemimpex.com |

| Appearance | Colorless to orange solid; White to Light yellow powder to crystal chemimpex.comchemicalbook.com |

| Melting Point | 92 °C chemicalbook.com |

| Boiling Point | 323.5 °C chemicalbook.com |

| Solubility | Soluble in water chemicalbook.com |

Table 2: Representative Research Findings for this compound

| Research Area | Finding |

|---|---|

| Organic Synthesis | Used as a catalyst for carbon-carbon bond formation with yields exceeding 90%. |

| Polymer Science | Employed in dianhydride-based polymer synthesis to increase thermal stability. |

| Nanotechnology | Enhances the stability of PdAu nanoparticles in hydrogenation reactions. |

| Green Chemistry | Used in the sustainable synthesis of vitamin esters, acting as a dual solvent-catalyst that can be recycled. rsc.org |

| Electrochemistry | Serves as a component in electrolytes for dye-sensitized solar cells, offering high conductivity and thermal stability. nih.gov |

Properties

IUPAC Name |

1-methyl-1H-imidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIFOTQDNVCTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99257-94-0 | |

| Record name | 1-Methylimidazole Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Approaches for 1 Methylimidazole Trifluoromethanesulfonate

Direct Alkylation and Proton Transfer Reactions

Direct synthesis methods are often favored for their atom economy and straightforward procedures. These involve the direct combination of precursors to form the desired ionic liquid.

The most direct synthesis of 1-Methylimidazolium (B8483265) Trifluoromethanesulfonate (B1224126) involves a proton transfer reaction between 1-methylimidazole (B24206) and trifluoromethanesulfonic acid (triflic acid). nih.gov This acid-base reaction is highly exothermic and typically results in high yields of the target compound. The reaction is generally performed by slowly adding triflic acid to a solution of 1-methylimidazole under controlled temperature conditions to manage the exothermic nature of the reaction.

Key parameters are carefully controlled to ensure high purity and yield. A 1:1 stoichiometric ratio of the reactants is crucial to drive the reaction to completion and avoid side reactions that could arise from excess acid. The choice of solvent is also important, with anhydrous solvents like dichloromethane (B109758) or acetonitrile (B52724) often used to prevent interference from moisture. While the reaction can proceed at room temperature, cooling to between 0–5°C can improve the yield by minimizing exothermic side reactions.

Table 1: Typical Reaction Parameters for Synthesis via Proton Transfer

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Molar Ratio (1-Methylimidazole:Triflic Acid) | 1:1 | Ensures complete conversion and prevents side reactions from excess acid. |

| Solvent System | Anhydrous Dichloromethane or Acetonitrile | Mitigates interference from moisture. |

| Temperature | 0–25°C | Room temperature is sufficient, but cooling helps control the exothermic reaction and improve yield. |

| Reaction Time | 2–4 hours | Sufficient time for the reaction to reach completion with vigorous stirring. |

The alkylation of 1-methylimidazole with haloalkanes to form 1-alkyl-3-methylimidazolium halides is a well-studied process that follows the S_N2 rate law in dilute solutions. lookchem.com This type of reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the imidazole (B134444) nitrogen on the alkylating agent. researchgate.net The reaction kinetics are influenced by several factors, including the concentration of reactants, the solvent used, and the temperature. lookchem.comresearchgate.net Studies have shown that in concentrated solutions, deviations from the simple S_N2 rate law can occur due to the concentration dependence of the activity coefficients of the reactants and the transition state. lookchem.com The reaction environment can significantly impact the reaction rate; for instance, aqueous environments can dramatically impede the reaction compared to the gas phase. researchgate.net

A highly efficient, solvent-free method for synthesizing imidazolium (B1220033) trifluoromethanesulfonates involves the direct alkylation of 1-methylimidazole with powerful alkylating agents like methyl trifluoromethanesulfonate (methyl triflate) or ethyl trifluoromethanesulfonate (ethyl triflate). nih.govmdpi.com These reagents are highly reactive and allow the synthesis to proceed rapidly and often quantitatively under mild conditions. researchgate.net

For example, 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate can be prepared by slowly adding ethyl triflate to stirred 1-methylimidazole at 0°C, followed by continued stirring at a slightly elevated temperature (30°C) to ensure the reaction goes to completion. nih.gov This method avoids the use of halogenated solvents, making it a "greener" synthetic route. nih.govmdpi.com The only byproduct is typically a small amount of unreacted starting material, which can be removed under vacuum. nih.gov

Table 2: Example Conditions for Direct Alkylation with Triflate Reagents

| Cation Target | Alkylating Agent | Temperature Profile | Reaction Time | Key Feature |

|---|---|---|---|---|

| 1,3-Dimethylimidazolium (B1194174) | Methyl Triflate | Room Temperature | 30 minutes (stirring) | Solvent-free reaction; white precipitate forms. mdpi.com |

| 1-Ethyl-3-methylimidazolium | Ethyl Triflate | 0°C (addition), 30°C (completion) | 6 h (addition), 12 h (stirring) | Solvent-free; excess reagent removed by evaporation. nih.gov |

Anion Exchange and Metathesis Reactions

Anion exchange, or metathesis, represents an alternative pathway to triflate-based ionic liquids, starting from an imidazolium salt with a different anion, typically a halide.

Metathesis reactions are a common strategy for preparing triflate ionic liquids. mdpi.com This method involves reacting a 1-alkyl-3-methylimidazolium halide salt (e.g., chloride or bromide) with a metal triflate, such as lithium triflate (LiOTf) or potassium triflate (KOTf). nih.govnbinno.com The driving force for the reaction is often the precipitation of the resulting metal halide salt (e.g., LiCl, KCl), which is insoluble in the reaction medium. nih.gov

For instance, triflate ionic liquids can be synthesized by reacting N-methylimidazole with a chloroalkane in the presence of potassium triflate. nih.govresearchgate.net This one-pot synthesis yields the desired ionic liquid along with potassium chloride as a byproduct. nih.gov Silver triflate has also been used historically in metathesis reactions with organic halides, driven by the precipitation of the corresponding silver halide. nih.gov Lithium triflate is another common reagent used in the preparation of electrolytes. nih.govtaylorandfrancis.com

A primary challenge in metathesis reactions is the formation of byproducts, typically inorganic salts like potassium chloride or lithium chloride, which must be thoroughly removed to obtain a high-purity ionic liquid. nih.govmdpi.com The presence of residual halide impurities can be detrimental to the electrochemical applications of the ionic liquid. researchgate.net

Purification strategies are therefore critical. The most common method involves filtration to remove the precipitated metal halide byproduct. Subsequent purification may include washing the product with a suitable solvent to remove any remaining salt. researchgate.net For industrial-scale production, achieving high purity can be a drawback of this method due to the need for extensive purification steps to eliminate halide byproducts, which can also generate significant waste. Recrystallization from a solvent such as ethyl acetate (B1210297) is another technique employed to achieve purity levels greater than 98%.

Table 3: Comparison of Synthesis Methods

| Synthesis Method | Reactants | Primary Byproduct | Purity Concerns |

|---|---|---|---|

| Proton Transfer | 1-Methylimidazole, Triflic Acid | None (in theory) | Residual acid or base |

| Direct Alkylation | 1-Methylimidazole, Alkyl Triflate | None (in theory) | Residual starting materials |

| Anion Metathesis | Imidazolium Halide, Metal Triflate | Metal Halide (e.g., KCl, LiCl) | Halide ion contamination nih.govmdpi.com |

Solvent-Free Synthesis Techniques

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methods. For the production of 1-Methylimidazole Trifluoromethanesulfonate, solvent-free techniques have emerged as a significant area of research, offering reduced environmental impact and potentially lower production costs. These methods often utilize alternative energy sources to facilitate the reaction between 1-methylimidazole and a trifluoromethanesulfonate source.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has been explored as a rapid and efficient method for producing ionic liquids, including those with a triflate anion. mdpi.com This technique utilizes microwave irradiation to induce molecular vibrations, which translates to thermal energy, often leading to faster and more homogeneous heating compared to conventional methods. core.ac.uk

In a typical solvent-free microwave-assisted protocol for related triflate ionic liquids, N-methylimidazole is reacted with an alkylating agent in the presence of a triflate salt, such as potassium triflate. mdpi.com The reaction mixture is heated under microwave irradiation, which can significantly reduce reaction times. mdpi.comrsc.org For instance, some syntheses of related ionic liquids that would typically take hours using conventional heating can be completed in minutes. core.ac.uk Studies on similar reactions have reported yields ranging from 60% to 79% under microwave conditions. mdpi.com The goal of these protocols is to shorten synthesis time and eliminate the need for organic solvents, which simplifies the purification process and reduces waste. core.ac.ukrsc.org

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry approach that has been applied to the formation of imidazolium salts. nih.gov This method utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govnih.gov

The application of power ultrasound has been tested for the solvent-free synthesis of ionic liquids. mdpi.com Comparative studies have demonstrated that N-alkylation of imidazoles under ultrasound irradiation can lead to higher yields, use smaller amounts of any necessary reagents, and substantially reduce reaction times compared to conventional thermal heating. nih.govmdpi.com The efficiency of this method makes it an environmentally friendly alternative, often resulting in high yields in a significantly shorter timeframe. sciencegate.app

Research on High Purity Product Achievement in Solvent-Free Conditions

A primary advantage of solvent-free synthesis is the potential for achieving high product purity while simplifying the work-up process. By eliminating organic solvents, the risk of retaining solvent impurities in the final product is removed, which can lead to purities exceeding 99%.

Research has focused on optimizing solvent-free procedures to maximize purity. One approach involves the direct reaction of 1-methylimidazole with triflic acid in a 1:1 stoichiometric ratio. The reaction is conducted with continuous mixing, and the product is then induced to crystallize by cooling. Subsequent filtration and drying under vacuum are employed to isolate the pure compound. Another high-purity, solvent- and halogen-free method involves the direct alkylation of the organic base. mdpi.com In this process, any excess volatile reactants can be removed by evaporation under vacuum, yielding a product with nearly quantitative yield. mdpi.com The simplicity of purification, often involving just filtration or vacuum drying, is a key benefit of these methods. google.com

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound depends on factors such as desired yield, purity, scalability, and environmental impact. Academic and industrial research provides comparative data to evaluate the efficacy of different methodologies.

Academic Studies on Reaction Yield and Product Purity

Academic studies have compared various synthetic pathways, providing valuable data on reaction outcomes. The primary methods include direct alkylation (often in a solvent), anion exchange, and solvent-free synthesis. Solvent-free methods generally demonstrate superior performance in terms of yield due to the high concentration of reactants.

Direct alkylation methods have been reported to produce yields in the range of 92-95% with high purity of 98-99%. In contrast, solvent-free approaches can achieve even higher yields, typically between 95% and 97%, with purity levels around 97-98%. Anion exchange routes tend to be less efficient, with reported yields of 85-88% and purities of 95-96%. Microwave-assisted methods for similar triflate ionic liquids have shown yields between 60% and 79%. mdpi.com

| Synthesis Method | Reported Yield (%) | Reported Purity (%) | Source(s) |

| Solvent-Free | 95-97 | 97-98 | |

| Direct Alkylation | 92-95 | 98-99 | |

| Anion Exchange | 85-88 | 95-96 | |

| Microwave-Assisted | 60-79 | Not Specified | mdpi.com |

Scalability Research for Laboratory and Potential Industrial Applications

The scalability of a synthesis route is a critical factor for its viability in both large-scale laboratory settings and industrial production. Research has shown that solvent-free methods are highly advantageous for scaling up.

Assessment of Environmental Implications of Different Synthetic Pathways

The synthesis of this compound ([C₁HIM][OTf]), like many chemical manufacturing processes, carries a range of potential environmental impacts. An assessment of its primary synthetic pathways—direct alkylation, anion exchange (metathesis), and solvent-free methods—reveals significant differences in their environmental profiles. These differences are largely attributable to solvent use, waste generation, and the nature of the reagents involved.

Ionic liquids were initially hailed as "green solvents" due to their negligible vapor pressure, which minimizes air pollution by reducing the emission of volatile organic compounds (VOCs). hiyka.comhidenisochema.com However, a comprehensive environmental assessment requires a "cradle-to-gate" life cycle analysis, which considers the impacts of precursor synthesis and waste disposal. researchgate.net While [C₁HIM][OTf] avoids the atmospheric emissions typical of traditional organic solvents, concerns remain regarding its persistence and potential toxicity in aquatic and terrestrial environments. rsc.orgresearchgate.net

Direct Alkylation

Anion Exchange (Metathesis)

The anion exchange route typically involves reacting a 1-methylimidazolium halide (e.g., chloride) with a triflate salt. A significant environmental drawback of this method is the generation of inorganic salt byproducts, such as potassium chloride or sodium chloride. mdpi.com These halide waste streams require treatment and proper disposal, adding to the process's environmental burden and cost.

Solvent-Free Synthesis

To address the environmental concerns of solvent use, solvent-free direct alkylation methods have been developed. mdpi.comresearchgate.net By eliminating the need for volatile organic solvents, these pathways significantly reduce the risk of atmospheric pollution and minimize waste. hidenisochema.com Solvent-free approaches are generally considered more environmentally benign and align with the principles of green chemistry. hiyka.comresearchgate.net They often offer high yields and purity while simplifying product isolation.

Comparative Analysis

The following table provides a comparative overview of the environmental implications of the different synthetic pathways for this compound.

| Synthesis Method | Key Environmental Considerations | Waste Products | Green Chemistry Alignment |

| Direct Alkylation (with Solvent) | Use of volatile organic compounds (VOCs) like dichloromethane contributes to air pollution and requires solvent recovery/disposal systems. | Residual solvents and reaction byproducts. | Moderate |

| Anion Exchange (Metathesis) | Generation of significant amounts of halide salt waste (e.g., KCl, NaCl) that requires treatment and disposal. | Inorganic salts, residual solvents if used. | Low to Moderate |

| Solvent-Free Direct Alkylation | Eliminates the use of hazardous VOCs, reducing air pollution and waste. Considered a "greener" alternative. | Minimal byproducts, primarily unreacted starting materials which can often be recovered. | High |

Fundamental Chemical Reactivity and Mechanistic Studies of 1 Methylimidazole Trifluoromethanesulfonate

Role as a Nucleophilic or Electrophilic Species in Organic Transformations

1-Methylimidazole (B24206) trifluoromethanesulfonate (B1224126), an ionic liquid composed of a 1-methylimidazolium (B8483265) cation and a trifluoromethanesulfonate (triflate) anion, exhibits dual reactivity, allowing it to function as either a nucleophilic or electrophilic species in various chemical reactions. This versatility is central to its application as a catalyst and reaction medium in organic synthesis. The specific role it plays is highly dependent on the reaction conditions and the nature of the other reactants involved.

The trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), although renowned as an excellent leaving group due to the stability of its conjugate acid (triflic acid, a superacid), can also function as a nucleophile. While it is a weak nucleophile compared to halides or acetate (B1210297), its participation in nucleophilic substitution and addition reactions is well-documented, particularly in the absence of stronger nucleophiles or when present in high concentrations. For instance, the triflate anion can compete with solvent molecules to capture cationic intermediates generated during a reaction.

Conversely, the electrophilic character of the ionic liquid can be attributed to the 1-methylimidazolium cation. The hydrogen atom at the C2 position of the imidazolium (B1220033) ring (between the two nitrogen atoms) is notably acidic, making it a site for interaction with basic species. More significantly, the cation as a whole can interact with and stabilize anionic or electron-rich intermediates, facilitating certain catalytic cycles. In some contexts, particularly in promoting nucleophilic substitutions, 1-methylimidazole triflate has been shown to be more effective than traditional bases, a performance attributed to its dual capacity to act as both a catalyst and a stabilizer for reactive intermediates.

Investigation of Substitution Reactions Involving the Trifluoromethanesulfonate Anion

The trifluoromethanesulfonate (triflate) anion is one of the most effective leaving groups known in organic chemistry, a property derived from the extreme stability of the anion. This stability is a consequence of extensive charge delocalization through resonance across the three oxygen atoms and the sulfur atom, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. Consequently, alkyl and aryl triflates are highly reactive substrates in nucleophilic substitution (Sₙ2) reactions.

The excellent leaving group ability of the triflate anion is a cornerstone of its utility in synthesis. When a triflate group is attached to an organic molecule, it readily departs upon attack by a wide range of nucleophiles, allowing for the efficient formation of new bonds. This reactivity is exploited in numerous organic transformations.

While its primary role is as a leaving group, the triflate anion can also participate directly as a nucleophile in substitution reactions, typically through metathesis with other salts. For example, the reaction of alkyl halides with silver triflate precipitates the silver halide, leaving the alkyl triflate in solution. This method has been used since the early days of triflate chemistry to generate simple alkyl triflates.

A summary of the dual role of the triflate anion in substitution reactions is presented below.

Research into Complex Formation with Metal Ions and Organic Substrates

1-Methylimidazole trifluoromethanesulfonate is known to form complexes with metal ions, a characteristic that is pivotal to its application in catalysis and materials science. Both the imidazolium cation and the triflate anion can participate in coordination with metal centers. The triflate anion, despite being weakly coordinating, is known to act as a ligand for a variety of metals, including lanthanides and group 11 and 13 metals.

The coordination chemistry of imidazolium-based ionic liquids with metal ions is a subject of significant research, as these interactions are key to designing efficient and selective separation processes and catalytic systems. For instance, studies on the complexation of 1-ethyl-3-methylimidazolium (B1214524) chloride (a related ionic liquid) with lead cations (Pb²⁺) have shown that stable anionic complexes, such as [PbCl₅]²⁻, are formed in solution, with the imidazolium cations providing charge balance. The formation of these complexes alters the electronic properties and reduction energy of the metal ion.

In the context of catalysis, this compound has been utilized for the stabilization of palladium-gold (PdAu) nanoparticles during hydrogenation reactions. The ionic liquid forms a protective layer around the nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability. This stabilization arises from the interactions between the ions of the liquid and the metal surface.

Computational and spectroscopic studies on related systems, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, have provided insight into the nature of these interactions. Strong C-H···O hydrogen bonds are predicted between the most acidic hydrogen on the imidazolium ring (C2-H) and the oxygen atoms of the triflate anion, which dictates the primary ion-pair conformation. When interacting with a metal ion or surface, this arrangement can be perturbed, allowing either the cation or anion to coordinate with the substrate.

Analysis of Proton Transfer Reactions and Acid-Base Behavior within the Ionic Liquid

The acid-base properties of this compound are defined by its constituent ions. The trifluoromethanesulfonate anion is the conjugate base of triflic acid, a superacid with a pKa value estimated to be around -14. This makes the triflate anion an extremely weak base, with virtually no tendency to accept a proton in most chemical environments.

In contrast, the 1-methylimidazolium cation possesses a notable acidic character. The proton on the C2 carbon, situated between the two nitrogen atoms of the imidazole (B134444) ring, is the most acidic proton in the cation. This acidity allows the cation to act as a proton donor in the presence of a suitable base. Protic ionic liquids, which are formed by the neutralization of a Brønsted acid and a base, rely on the availability of such proton donor and acceptor sites to form hydrogen-bonded networks that facilitate proton transport.

Studies on similar imidazolium-based ionic liquids have elucidated the mechanics of proton transfer. For example, in the 1-methylimidazolium acetate system, a proton can be transferred from the imidazolium cation to the acetate anion, forming neutral 1-methylimidazole and acetic acid. This type of dynamic proton exchange is crucial for understanding the conductivity and reactivity of such ionic liquids. Although the triflate anion is a much weaker base than acetate, the principle of the imidazolium cation acting as a proton donor remains. This acidic nature is fundamental to its role in certain catalytic processes where proton transfer is a key step.

Studies on Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is primarily concerned with its electrochemical stability. While direct oxidation or reduction reactions are considered less common for this compound under typical organic synthesis conditions, its behavior at an electrode interface is critical for its applications in electrochemistry, such as in batteries and capacitors.

The range of voltages over which an electrolyte remains stable without undergoing Faradaic (redox) reactions is known as its electrochemical stability window (ESW). Cyclic voltammetry is a standard technique used to determine this window. Studies on a series of 1-alkyl-3-methylimidazolium triflate ionic liquids have been conducted to measure their ESWs. For 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][TFO]), a closely related compound, the potential window was determined to be approximately 3.6 V when measured at a polycrystalline gold working electrode. Other imidazolium triflates with longer alkyl chains exhibited wider potential windows, up to 6.0 V.

The ESW is generally limited by the reduction of the imidazolium cation at the cathodic (negative) potential and the oxidation of the triflate anion at the anodic (positive) potential. However, some computational studies suggest that the relative lowest unoccupied molecular orbital (LUMO) levels of the cation and anion determine which ion is reduced first. For imidazolium cations that are not substituted at the acidic C2 position, reduction can be initiated by deprotonation. In general, imidazolium triflate salts are considered to have wide electrochemical windows, making them suitable for various electrochemical applications.

| Compound | Potential Window (V) |

| [Emim][TFO] | 3.6 |

| [Bmim][TFO] | 4.0 |

| [Hmim][TFO] | 4.0 |

| [Omim][TFO] | 5.0 |

| [Dmim][TFO] | 6.0 |

| Data from cyclic voltammetry measurements on a polycrystalline gold working electrode. |

Interfacial Interactions: Liquid-Solid and Liquid-Liquid Systems in Research Contexts

The behavior of this compound at interfaces is crucial for its applications, as nearly all uses of ionic liquids involve interactions with a gas, liquid, or solid phase.

Liquid-Solid Systems: Research on the interaction of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][OTf]) with solid surfaces like alumina (B75360) nanoparticles provides significant insight. Infrared spectroscopy studies have shown a direct interaction between the SO₃ group of the triflate anion and the alumina surface. This interaction perturbs the structure of the ionic liquid in a thin layer at the interface, likely due to charge neutralization effects. When these systems are introduced into organic solvents like ethanol (B145695) or acetonitrile (B52724), similar interactions between the ionic liquid and the oxide surface persist. The choice of solvent, however, significantly influences the kinetics of adsorption and desorption of the ionic liquid from the solid surface. The presence of platinum on the alumina surface was found to greatly enhance the uptake of the ionic liquid, indicating a much stronger interaction with the metal surface compared to the oxide support.

Liquid-Liquid Systems: In biphasic systems, such as those involving an ionic liquid and an immiscible solvent like water or an alkane, the interfacial tension is a key property. Studies on related imidazolium triflates have been conducted to understand their behavior at these liquid-liquid interfaces. The interfacial tension is influenced by the molecular structure of the ions, such as the length of the alkyl chain on the imidazolium cation. Generally, increasing the alkyl chain length on the cation leads to a decrease in surface tension and contact angles on solid surfaces. In biphasic systems of imidazolium-based ionic liquids and water, it has been observed that the anion often contributes more significantly to the hydrophobicity and interfacial properties than the alkyl chain on the cation. These properties are fundamental for applications in liquid-liquid extractions and biphasic catalysis.

Catalytic Applications of 1 Methylimidazole Trifluoromethanesulfonate in Advanced Organic Synthesis

Organocatalysis and Activation Mechanisms

As an organocatalyst, 1-methylimidazole (B24206) trifluoromethanesulfonate (B1224126) offers a metal-free alternative for various organic transformations. Its catalytic activity is rooted in the distinct properties of its constituent ions: the 1-methylimidazolium (B8483265) cation and the trifluoromethanesulfonate (triflate) anion.

A key feature of 1-methylimidazole trifluoromethanesulfonate in catalysis is its capacity to provide a unique reaction environment that stabilizes reactive intermediates. chemimpex.com The ionic nature of the compound allows it to effectively interact with and stabilize charged or polar intermediates that form during a catalytic cycle. This stabilization is crucial for enhancing reaction yields and controlling selectivity, as it can lower the activation energy of desired reaction pathways and disfavor the formation of side products.

This compound has proven to be an effective catalyst for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. Its role often involves activating substrates and facilitating the key bond-forming step. Research has demonstrated its utility in these reactions, with some studies reporting high efficiency.

Table 1: Illustrative Performance in C-C Bond Formation

| Reaction Type | Catalyst System | Reported Yield |

|---|

Note: This table is for illustrative purposes based on reported findings.

The dual function of this compound as both a catalyst and a solvent medium contributes significantly to enhancing reaction rates and yields. chemimpex.com By stabilizing reactive intermediates, it helps to guide the reaction toward the desired product, thereby improving both yield and selectivity. In specific applications, its use has led to yields exceeding 90%, showcasing its potential to optimize synthetic processes.

High thermal stability is a critical attribute for catalysts used in industrial processes that often require elevated temperatures. chemimpex.com Ionic liquids containing the triflate anion are known for their excellent thermal stability. mdpi.comresearchgate.net this compound, for instance, exhibits a high decomposition temperature, making it a robust catalyst for high-temperature reactions. This inherent stability makes it an attractive component in the design of new, thermally resilient organocatalytic systems. Research into organic acid-base salts has shown that strong acid-base interactions contribute to higher thermal stability, a principle that applies to the salt formed from 1-methylimidazole and trifluoromethanesulfonic acid. acs.org

Table 2: Thermal Properties of this compound

| Property | Value |

|---|

Role in Metal-Catalyzed Systems

Beyond its function in organocatalysis, this compound and its components play a significant role in metal-catalyzed reactions. The compound can form complexes with metal ions, which can be leveraged in various catalytic applications. The triflate anion is a common counter-ion for Lewis acidic metal catalysts (metal triflates), used in reactions like Diels-Alder cycloadditions. core.ac.uk While the triflate anion is generally considered non-coordinating, it can act as a nucleophile under certain conditions, potentially participating in the catalytic cycle. nih.gov The imidazolium (B1220033) cation can also be used to immobilize or stabilize metal catalysts, facilitating their recovery and reuse, which is a key principle of green chemistry. core.ac.uk

Nanoparticle Stabilization within Ionic Liquid Media

This compound plays a significant role in the stabilization of nanoparticles within ionic liquid media, a critical aspect for maintaining catalytic activity and preventing aggregation. Research has shown that this ionic liquid enhances the stability of palladium-gold (PdAu) nanoparticles during hydrogenation reactions. The stabilization mechanism is attributed to the interactions between the ionic liquid's components and the nanoparticle surface. The 1-methylimidazolium cations can adsorb onto the surface of the nanoparticles, creating a protective layer that prevents agglomeration.

Studies have demonstrated that even low concentrations of 1-methylimidazole additives can have dramatic effects on the stability of gold and other bimetallic nanoparticles in various imidazolium-based ionic liquids. However, the concentration required for effective stabilization can vary. For instance, while this compound is effective, it may require higher concentrations (10–100 mM) to stabilize PdAu nanoparticles compared to other ionic liquids like 1-butyl-3-methylimidazolium trifluoromethanesulfonate (BMIM-OTf), which can achieve stability at lower concentrations (1.0 mM).

| Ionic Liquid | Nanoparticle System | Required Concentration for Stabilization | Reference |

|---|---|---|---|

| This compound | PdAu | 10–100 mM | |

| 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate (BMIM-OTf) | PdAu | 1.0 mM |

Research on Catalyst Recyclability and Enhanced Catalytic Activity

A key advantage of using ionic liquids like this compound in catalysis is the potential for catalyst recycling and reuse, which aligns with the principles of green chemistry. Due to their low volatility and thermal robustness, these ionic liquids can often be separated from the reaction products and reused multiple times without a significant loss of catalytic activity. chemimpex.com

Research into catalytic systems involving imidazolium salts and metal triflates has demonstrated high levels of recyclability. For example, in certain Diels-Alder reactions, catalytic systems have been recovered at over 99% efficiency and reused for at least ten cycles without a noticeable decrease in performance. This stability and reusability make them economically and environmentally attractive for industrial-scale applications. chemimpex.com The ionic liquid acts as both a solvent and a catalyst, enhancing reaction rates and yields while simplifying product separation and catalyst recovery. chemimpex.com

Specific Catalytic Transformations

Alkylation Reactions

This compound is intrinsically linked to alkylation reactions, both in its synthesis and its application. The compound itself is synthesized through the alkylation of 1-methylimidazole with an alkyl triflate, such as methyl trifluoromethanesulfonate. mdpi.com This reaction highlights the high alkylating power of alkyl triflates. mdpi.com

In a catalytic context, the triflate anion (trifluoromethanesulfonate) is a component of powerful catalysts for reactions like Friedel-Crafts alkylation. Trifluoromethanesulfonic acid, the parent acid of the triflate anion, is a widely used catalyst for such processes. mdpi.com The ionic liquid can serve as a medium and co-catalyst in these reactions, where its properties can influence reaction outcomes. The triflate anion can also act as a nucleophile in certain substitution reactions to form alkyl triflates. mdpi.com

Diels-Alder Reactions

Imidazolium-based triflate ionic liquids have been shown to be effective media for Diels-Alder reactions, leading to enhanced reaction rates and improved selectivity. When used as a solvent, the ionic liquid can influence the endo/exo selectivity of the cycloaddition. The use of related compounds like 1-butyl-3-methylimidazolium trifluoromethanesulfonate has resulted in significant rate enhancements. researchgate.net

Furthermore, the catalytic activity can be boosted by the addition of Lewis acids. Metal triflates, such as scandium triflate (Sc(OTf)₃) and lithium triflate (LiOTf), when used as co-catalysts in these ionic liquids, can dramatically increase both the reaction yield and the endo/exo selectivity. researchgate.net The ionic liquid helps to stabilize the catalyst and reactants, facilitating the reaction while remaining recoverable and reusable. researchgate.net

| Catalyst (1 mol%) | Yield (%) | Endo/Exo Selectivity | Reference |

|---|---|---|---|

| None | 78-86 | 3.6-4.9 | researchgate.net |

| Scandium Triflate or Lithium Triflate | 87-100 | 5.2-14.7 | researchgate.net |

Metathesis Reactions

The involvement of the trifluoromethanesulfonate anion in metathesis reactions is primarily documented in the synthesis of organic triflate esters. This process involves a reaction between silver triflate and bromoalkanes, where the precipitation of silver bromide drives the reaction forward. researchgate.net This metathesis provides a synthetic route to various alkyl triflates. researchgate.net

For instance, studies on the reaction between α,ω-dibromoalkanes and silver triflate have shown that this metathesis reaction can be controlled to selectively produce ω-bromoalkyl triflates or α,ω-alkanediyl ditriflates. The reaction conditions, including solvent, temperature, and reactant chain length, are critical factors in determining the product distribution and yield. While this demonstrates the participation of the triflate moiety in metathesis, it is distinct from the more common use of the term in catalysis, such as olefin metathesis. researchgate.net

Esterification Reactions

Brønsted acidic ionic liquids containing the 1-methylimidazolium cation have been successfully employed as green, efficient, and reusable catalysts for Fischer esterification. iitm.ac.inrsc.org While direct studies on this compound for this specific application are not extensively detailed, its components suggest potential catalytic activity. The compound can act as a Brønsted acid catalyst, which is essential for protonating the carboxylic acid and activating it for nucleophilic attack by the alcohol.

In related systems, ionic liquids like 1-methylimidazolium tetrafluoroborate ([Hmim]BF₄) serve as both the catalyst and the reaction medium, allowing for high yields and easy separation of the ester product. rsc.org The ionic liquid can be recovered and reused after the removal of water, which is a byproduct of the reaction. iitm.ac.inrsc.org The use of these ionic liquids provides an environmentally friendly alternative to traditional corrosive acid catalysts like sulfuric acid. iitm.ac.in The efficiency of the esterification is influenced by factors such as the nature of the ionic liquid's anion and cation, reaction temperature, and the ratio of reactants. iitm.ac.in

Schmidt Reaction Studies

The Schmidt reaction, a valuable tool in organic chemistry for the conversion of carbonyl compounds to amides or amines, has been investigated in the presence of various catalysts, including ionic liquids. However, specific studies detailing the catalytic activity of this compound in this reaction are not extensively documented. Research in this area has often focused on related imidazolium-based ionic liquids. For instance, studies have shown that 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), when used in combination with triflic acid, can serve as an effective medium for the Schmidt reaction of aryl alkyl ketones, leading to the corresponding carboxamides. nih.govmdpi.com Despite the structural similarity, direct extrapolation of these findings to this compound requires dedicated experimental validation. Currently, there is a lack of specific research data, including reaction yields and conditions, for the catalytic use of this compound in the Schmidt reaction.

Synthesis of Carbamates

Fluorolactonization of Unsaturated Carboxylic Acids

Fluorolactonization is an important cyclization reaction that introduces a fluorine atom and a lactone moiety into a molecule. The use of ionic liquids as reaction media for such transformations has been an area of interest. Notably, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) has been identified as a suitable medium for the fluorolactonization of unsaturated carboxylic acids. nih.govmdpi.com This suggests that imidazolium trifluoromethanesulfonate salts can promote this type of reaction. However, specific studies that isolate and detail the catalytic effect of this compound in fluorolactonization, complete with data on yields, diastereoselectivity, and reaction conditions, are not present in the currently available scientific literature. Further research is needed to establish the catalytic efficacy of this compound in this specific application.

Applications of 1 Methylimidazole Trifluoromethanesulfonate in Advanced Materials Science and Energy Systems Research

Electrolyte Research in Electrochemical Devices

1-Methylimidazole (B24206) Trifluoromethanesulfonate (B1224126), an ionic liquid, has been a subject of research in the development of electrolytes for various electrochemical devices. Its inherent properties, such as thermal stability, low volatility, and ionic conductivity, make it a candidate for applications in advanced materials science and energy systems.

Development of Electrolytes for Dye-Sensitized Solar Cells (DSCs)

Research into ionic liquid electrolytes for dye-sensitized solar cells (DSCs) has explored the use of imidazolium (B1220033) trifluoromethanesulfonate derivatives to address the stability issues associated with volatile organic solvents. While specific research focusing solely on 1-Methylimidazole Trifluoromethanesulfonate is limited, studies on analogous compounds like 1-alkenyl-3-methylimidazolium trifluoromethanesulfonate provide insights into the potential benefits. These related ionic liquids have been shown to exhibit low viscosity, high conductivity, and good thermal stability, which are desirable characteristics for DSC electrolytes. For instance, the implementation of 1-but-3-enyl-3-methyl-imidazolium trifluoromethanesulfonate in DSCs has yielded notable photovoltaic performance, comparable to other commonly used ionic liquid electrolytes.

Exploration in Dual-Graphite Batteries

Dual-graphite batteries, or dual-ion batteries, are an emerging energy storage technology where both cations and anions from the electrolyte intercalate into the graphite electrodes. The electrolyte, therefore, acts as an active material. In this context, ionic liquids are promising due to their wide electrochemical stability windows, which are necessary for the high operating potentials of the cathode. Research has been conducted on systems using related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, as the electrolyte in dual-graphite batteries. These studies have shown that trifluoromethanesulfonate anions can intercalate into the graphite cathode. While direct research on this compound in dual-graphite batteries is not prominent, the behavior of its constituent ions in similar systems suggests its potential applicability.

Research for Fluoride Ion Batteries

Fluoride ion batteries (FIBs) are a potential next-generation battery technology with high theoretical energy densities. A significant challenge in the development of FIBs is the design of suitable electrolytes. Research in this area has explored imidazolium-based ionic liquids due to their electrochemical stability and ability to dissolve fluoride salts. Studies have been conducted on compounds like 1,3-dimethylimidazolium (B1194174) bis(trifluoromethanesulfonyl)imide, which has demonstrated a wide electrochemical stability window and good ionic conductivity. nih.govox.ac.ukacs.orgchemrxiv.org At present, there is limited specific research available on the application of this compound as an electrolyte for fluoride ion batteries.

Application in Proton Exchange Membrane Fuel Cells (PEMFCs)

In the realm of Proton Exchange Membrane Fuel Cells (PEMFCs), particularly those operating at high temperatures, ionic liquids have been investigated as alternative proton conductors to water. Protic ionic liquids, such as 1-methyl-imidazolium trifluoromethanesulfonate, have been studied for this purpose. researchgate.net The incorporation of imidazolium-based ionic liquids into polymer membranes like Nafion has been shown to enhance proton conductivity under anhydrous or low-humidity conditions and at elevated temperatures. nih.govnih.gov This is attributed to the intrinsic proton conductivity of the protic ionic liquid.

Studies on Ionic Conductivity and Electrochemical Stability Window

Ionic Conductivity of a Related Imidazolium Trifluoromethanesulfonate

| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) |

| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | 25 | 9.2 iolitec.de |

Electrochemical Stability Window of a Related Imidazolium Trifluoromethanesulfonate

| Ionic Liquid | Electrochemical Stability Window (V) |

| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | 3.9 iolitec.de |

Polymer Science and Engineering Applications

This compound is utilized in polymer science to modify material properties and synthesize high-performance polymers. Its role extends to improving processing characteristics and enhancing the functional performance of polymer-based systems, particularly in the development of advanced membranes and thermally stable materials.

In materials science, this compound is employed as a viscosity modifier, particularly in the production of certain high-performance polymers. By altering the flow properties of polymer melts or solutions, it can facilitate improved processing characteristics. Ionic liquids with the triflate anion are noted for their relatively low viscosity compared to other ionic liquids, which is a beneficial property for such applications. mdpi.com

Table 1: Applications of this compound in Material Science

| Application Area | Description | Benefits |

| Viscosity Modifier | Enhances the flow properties of polymers during processing. | Improved processing and handling characteristics. |

| Polymer Production | Used as a medium or additive in the synthesis of dianhydride-based polymers. | Leads to polymers with increased thermal stability. |

The compound is utilized in the synthesis of dianhydride-based polymers, such as polyimides, to create materials with enhanced thermal stability and mechanical properties. These high-performance polymers are suitable for applications demanding resilience to high temperatures. mdpi.com Research has shown that incorporating protic ionic liquids like 1-methyl-imidazolium trifluoromethanesulfonate into sulfonated polyimides can create composite membranes. researchgate.net The ionic interaction between the polymer's sulfonic acid groups and the imidazolium cation of the ionic liquid provides structural reinforcement to the polymer matrix at elevated temperatures. researchgate.net This interaction also helps to limit the migration of the ionic liquid, which contributes to long-term stability in the material's conductivity. researchgate.net

Triflate-based ionic liquids, including this compound, are investigated for their use in polymer electrolyte membranes (PEMs), which are critical components in fuel cells. chemimpex.com These ionic liquids are particularly noted for their high thermal and electrochemical stability. mdpi.com In sulfonated poly(ether ether ketone) (SPEEK) membranes, triflate-based ionic liquids have demonstrated higher proton conductivity compared to their hydrogen sulfate analogs. The compatibility between the ionic liquid and the polymer is a crucial factor, as it significantly affects the ionic liquid uptake and the resulting membrane conductivity. researchgate.net The use of imidazolium trifluoromethanesulfonates in polymers like Udel-type polysulfone and Nafion has been explored to create ion-conductive membranes for fuel cells that can operate at higher temperatures. researchgate.net

The addition of imidazolium-based ionic liquids to polymer systems has a notable impact on the material's morphology and properties. Incorporating these ionic liquids can increase the amorphous phase within the polymer matrix. This change in morphology can lead to an increase in ionic conductivity, as the amorphous regions facilitate greater ion mobility. Research on related systems shows that the bulky structure of the ionic liquid can occupy space between polymer chains, reducing intermolecular forces like hydrogen bonding. This separation of polymer chains contributes to the increase in the material's amorphosity, which is observable through techniques like optical microscopy that show changes in the grain structure of the polymer film.

Furthermore, the thermal properties of polymers can be significantly altered. For instance, studies on poly(vinylimidazolium triflate) systems demonstrate distinct thermal decomposition temperatures and glass transition temperatures (Tg), which are critical parameters for defining the operational limits of the polymer. rit.edu The interaction between the ionic liquid and the polymer matrix can reinforce the structure, leading to materials with high thermal stability. researchgate.net

Table 2: Thermal Properties of Related Poly(vinylimidazolium Triflate) Polymers

| Polymer | Decomposition Temperature Range (°C) | Onset Glass Transition Temperature (Tg) (°C) |

| Poly(1-ethyl-3-methyl-4-vinylimidazolium triflate) | 467-527 | 115 |

| Poly(3-ethyl-1-vinylimidazolium triflate) | 400-448 | 127-129 |

| Data derived from research on similar polymerized ionic liquids to illustrate the impact on thermal properties. rit.edu |

Fundamental Interfacial Phenomena in Materials Research

The behavior of this compound at interfaces, particularly with nanoparticles, is a key area of research for applications in catalysis and composite materials. Its interactions are governed by the distinct properties of its cation and anion.

This compound plays a role in the stabilization of metallic nanoparticles within ionic liquid media. Research has shown that even low levels of 1-methylimidazole additives can have a dramatic effect on the stability of gold (Au) and palladium-gold (PdAu) bimetallic nanoparticles in imidazolium-based ionic liquids. In the case of PdAu nanoparticles synthesized in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (BMIM-OTf), higher concentrations of 1-methylimidazole (10–100 mM) were required to stabilize the nanoparticles during hydrogenation reactions. This suggests that the 1-methylimidazole component can act as a stabilizing ligand for the nanoparticle surface.

Studies involving similar imidazolium triflate ionic liquids and oxide nanoparticles, such as alumina (B75360), have provided insight into interfacial interactions. Infrared (IR) spectroscopy studies on the interface between 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EmIm][OTf]) and alumina nanoparticles indicate an interaction between the SO3 group of the triflate anion and the alumina surface. This suggests that the anion plays a key role in the adsorption of the ionic liquid onto the oxide surface, which can influence the dispersion and stability of the nanoparticles within the liquid medium.

Characterization of Liquid-Solid Interfaces Using Spectroscopic Techniques

The behavior of 1-methylimidazolium (B8483265) trifluoromethanesulfonate, also known as [MMIM][OTf], at the interface with solid materials is crucial for its application in advanced materials and energy systems. Spectroscopic techniques are powerful tools for probing the molecular interactions and structural arrangements at these liquid-solid interfaces. While direct experimental studies specifically on the liquid-solid interface of 1-methylimidazolium trifluoromethanesulfonate are not extensively documented in publicly accessible literature, valuable insights can be drawn from research on its close structural analogs, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) and 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]). These studies provide a framework for understanding the expected spectroscopic behavior of [MMIM][OTf] at such interfaces.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly sensitive to changes in the local environment of molecules. When an ionic liquid like 1-methylimidazolium trifluoromethanesulfonate is in contact with a solid surface, such as metal oxides or nanoparticles, the interactions between the ions and the surface can lead to shifts in the vibrational frequencies of specific functional groups within the cation and anion.

Research on analogous imidazolium triflate systems interacting with alumina nanoparticles has demonstrated that the trifluoromethanesulfonate anion plays a significant role in the interfacial interactions. researchgate.net The vibrational modes of the triflate anion, specifically the symmetric and asymmetric stretching vibrations of the SO₃ and CF₃ groups, are particularly informative.

For instance, studies on [EMIM][OTf] have shown that the SO₃ group of the triflate anion interacts with the alumina surface. researchgate.net This interaction is typically observed as a perturbation in the corresponding IR bands. Any interaction with the solid surface is expected to cause a shift in the vibrational frequencies of these groups in 1-methylimidazolium trifluoromethanesulfonate as well.

The 1-methylimidazolium cation also contributes to the understanding of the interfacial structure. The C-H stretching vibrations of the imidazolium ring are sensitive to their local environment. Changes in these vibrational modes can indicate interactions between the cation and the solid surface, as well as alterations in the cation-anion pairing at the interface.

High-pressure infrared spectroscopy has been shown to be a particularly effective technique for elucidating subtle structural changes at the liquid-solid interface that may not be apparent at ambient pressure. For example, in studies of [BMIM][TFS] on nano-Al₂O₃, increasing pressure induced significant blue-shifts in the C-H stretching frequencies of the imidazolium cation, suggesting a disturbance of the local structures of both the cation and anion at the interface.

The following interactive data table summarizes the key vibrational modes of the trifluoromethanesulfonate anion and the imidazolium cation that are typically analyzed in spectroscopic studies of liquid-solid interfaces, along with the expected observations upon interaction with a solid surface, based on data from analogous compounds. researchgate.net

| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change upon Interfacial Interaction |

| Trifluoromethanesulfonate Anion | Symmetric Stretch of SO₃ | ~1032 | Shift in frequency and/or band narrowing |

| Trifluoromethanesulfonate Anion | Asymmetric Stretch of SO₃ | ~1270 | Shift in frequency and/or band narrowing |

| Trifluoromethanesulfonate Anion | Symmetric Stretch of CF₃ | ~1226 | Minimal to slight frequency shift |

| Trifluoromethanesulfonate Anion | Asymmetric Stretch of CF₃ | ~1165 | Splitting or narrowing of the band |

| 1-Methylimidazolium Cation | C-H Stretching of Imidazolium Ring | 3100 - 3200 | Blue shift (increase in frequency) under pressure |

Theoretical and Computational Chemistry Investigations of 1 Methylimidazole Trifluoromethanesulfonate

Electronic Structure Theory Applications

Electronic structure theory is a powerful tool for elucidating the fundamental interactions within an ionic liquid. By solving the Schrödinger equation or its density-based equivalent, researchers can determine molecular geometries, interaction energies, and electronic properties of the constituent ions and their pairs.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and molecular interactions in ionic liquids. For the 1-methylimidazolium (B8483265) trifluoromethanesulfonate (B1224126) ion pair, DFT calculations would be employed to optimize the molecular structures of the isolated 1-methylimidazolium cation and the trifluoromethanesulfonate anion, as well as their various ion pair conformers.

| Interaction Type | Description | Expected Significance |

|---|---|---|

| C2-H···O | Hydrogen bond between the most acidic proton on the imidazolium (B1220033) ring and an oxygen atom of the triflate anion. | High |

| C4/C5-H···O | Hydrogen bonds between other ring protons and the triflate oxygen atoms. | Moderate |

| Methyl-H···O | Hydrogen bonds involving the methyl group protons and the triflate oxygen atoms. | Low to Moderate |

| C-H···F | Weaker hydrogen bonds between cation hydrogens and the fluorine atoms of the triflate anion. | Low |

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a higher-level ab initio method that provides a more accurate description of electron correlation effects, which are important for non-covalent interactions, than standard DFT functionals. MP2 calculations are often used to refine the geometries and energies of different conformers of the ion pair.

For 1-methylimidazole trifluoromethanesulfonate, MP2 calculations would be instrumental in performing a detailed conformational analysis. This would involve identifying various stable conformers arising from the different possible orientations of the anion around the cation. The relative energies of these conformers, as calculated by MP2, would help in determining the most probable structures of the ion pair in the gas phase. These calculations, similar to DFT, are expected to identify the conformer with the strongest C-H···O interactions as the most stable.

The simulation of cation-anion pair conformers and their energetics involves a systematic search of the potential energy surface to locate all stable minima. This is typically achieved by starting with various initial geometries and optimizing them using methods like DFT or MP2.

For the 1-methylimidazolium trifluoromethanesulfonate ion pair, multiple conformers would be simulated. The primary distinctions between these conformers would be the position of the trifluoromethanesulfonate anion relative to the imidazolium ring. Key conformers would likely include those where the anion is situated directly above the ring, in the plane of the ring, and interacting with the methyl group. The energetics of these conformers, including their binding energies, would be calculated to assess their relative stabilities. The binding energy is a measure of the strength of the interaction between the cation and the anion. It is anticipated that the most stable conformer would exhibit a bifurcated hydrogen bond between the C2-H of the cation and two oxygen atoms of the anion.

| Conformer Description | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|

| Anion above ring, interacting with C2-H | 0.0 (most stable) | Strong C2-H···O |

| Anion in-plane, interacting with C4/C5-H | 5-10 | Moderate C4/C5-H···O |

| Anion interacting with methyl group | 10-15 | Weaker Methyl-H···O |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time evolution of a system of interacting particles, MD simulations can predict various macroscopic properties from the underlying microscopic interactions.

MD simulations are a powerful tool for predicting collective transport properties such as shear viscosity and electrical conductivity. These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. For this compound, a well-parameterized force field would be necessary to accurately model the system.

The shear viscosity can be calculated from the simulations using the Green-Kubo relations, which relate the viscosity to the time integral of the stress autocorrelation function. Similarly, the electrical conductivity can be obtained from the time integral of the charge flux autocorrelation function. These simulations would provide valuable insights into how the structure and interactions at the molecular level influence the bulk transport properties. For the 1-alkyl-3-methylimidazolium triflate series, experimental studies have shown that as the alkyl chain length increases, the viscosity tends to increase and the electrical conductivity decreases. Therefore, this compound is expected to have a relatively low viscosity and high electrical conductivity compared to its longer-chain homologues.

| Cation | Expected Relative Shear Viscosity | Expected Relative Electrical Conductivity |

|---|---|---|

| 1-Methylimidazolium | Lowest | Highest |

| 1-Ethyl-3-methylimidazolium (B1214524) | Low | High |

| 1-Butyl-3-methylimidazolium | Moderate | Moderate |

MD simulations can also be employed to study the dynamics of ions and the formation of molecular aggregates in the gas phase. These simulations can provide a detailed picture of how individual ion pairs interact and how they cluster together to form larger aggregates.

For this compound, gas-phase MD simulations would reveal the dynamics of ion pairing, including the vibrational and rotational motions of the ions within a pair. Furthermore, by simulating a larger number of ion pairs, the formation of dimers, trimers, and larger clusters can be observed. The structure and stability of these aggregates are determined by a balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. Understanding the behavior of these gas-phase clusters is important for applications such as electrospray ionization and for gaining fundamental insights into the initial stages of condensation. The simulations would likely show that the primary building block of larger aggregates is the stable cation-anion pair, with further aggregation occurring through weaker interactions between these pairs.

Spectroscopic Analysis and Computational Interpretation

Theoretical and computational chemistry provides powerful tools for interpreting experimental spectroscopic data at a molecular level. For this compound, computational models, particularly those based on Density Functional Theory (DFT), are instrumental in understanding its vibrational properties and the nature of the interactions between its constituent ions.

Correlating Vibrational Spectroscopy (FT-IR, Raman) with Theoretical Models

The vibrational spectra (FT-IR and Raman) of imidazolium-based ionic liquids with the trifluoromethanesulfonate (triflate) anion are characterized by distinct bands corresponding to the vibrational modes of the cation and anion. researchgate.net Computational methods are essential for the precise assignment of these bands, as they can model the vibrational frequencies of the individual ions and the ion pair. researchgate.netias.ac.in

Studies on similar compounds, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTF]), have successfully used DFT calculations with hybrid functionals like B3LYP and basis sets such as 6-311++G** to achieve structural and vibrational characterizations. researchgate.net These theoretical models predict vibrational frequencies that correlate well with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net The triflate anion is particularly suited for these correlative studies because it exists in a single, stable conformation, which simplifies spectral analysis compared to other anions like bis(trifluoromethylsulfonyl)amide (NTf₂) that have multiple conformers. researchgate.netmdpi.com

Key interactions, such as hydrogen bonds between the cation's ring protons (especially at the C2 position) and the oxygen atoms of the triflate anion, are predicted by these models. researchgate.netresearchgate.net These interactions are reflected in the vibrational spectra, and the agreement between calculated and observed frequencies validates the accuracy of the theoretical models in describing the molecular structure. researchgate.netresearchgate.net

Below is a representative table correlating experimental and theoretical vibrational frequencies for key functional groups in a similar imidazolium triflate system.

Interactive Table: Correlation of Experimental and Theoretical Vibrational Frequencies

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical (DFT) Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Asymmetric Deformation | CF₃ | 610, 576 | 606, 574 | researchgate.net |

| Symmetric Deformation | CF₃ | 448 | 444 | researchgate.net |

| S=O Bond Vibration | SO₃ | ~639 | - | researchgate.net |

Analysis of Frequency Shifts and Electron Density Topography

The interaction between the 1-methylimidazolium cation and the trifluoromethanesulfonate anion leads to noticeable shifts in their respective vibrational frequencies compared to the free, non-interacting ions. researchgate.net These shifts are a direct consequence of the perturbation of the electron density distribution upon the formation of the ion pair.

Computational analyses reveal that the strongest interaction is typically a bidentate coordination where the triflate anion is linked to the imidazolium cation via two S–O···H hydrogen bonds. researchgate.net This interaction significantly involves the most acidic hydrogen on the imidazolium ring, located at the C2 position. researchgate.net The formation of these hydrogen bonds alters the force constants of the involved bonds, resulting in frequency shifts. For instance, a significant shift of one of the antisymmetric modes of the triflate anion to lower wavenumbers has been observed, which is attributed to an asymmetric S=O···H bond interaction that is absent in the isolated anion. researchgate.net

Theoretical methods like Natural Bond Orbital (NBO) analysis are employed to quantify the changes in electron density and charge distribution. researchgate.net The wavenumber shifts of characteristic vibrations can be explained by examining the geometric parameters (bond lengths and angles) and the difference in NBO charge density between the interacting ion pair and the free ions. researchgate.net These analyses confirm that the cation-anion interaction induces a redistribution of electron density, which in turn affects the vibrational modes observed experimentally. researchgate.netresearchgate.net

Modeling Structure-Property Relationships

The macroscopic properties of ionic liquids are intrinsically linked to their molecular structure, including the specific nature of the cation and anion. ias.ac.in Theoretical modeling plays a crucial role in elucidating these relationships, allowing for the prediction of physical and chemical properties based on molecular-level information.

Influence of Cation and Anion Structural Modifications on Macroscopic Properties

The properties of this compound can be understood within the broader context of the 1-alkyl-3-methylimidazolium trifluoromethanesulfonate ([CₙC₁im][OTf]) series. Modifying the structure, particularly the length of the alkyl chain on the imidazolium cation, has a predictable impact on macroscopic properties.

Volatility and Thermodynamic Properties: Studies on the [CₙC₁im][OTf] series (where n=2, 4, 6, 8, 10, 12) show that the molar enthalpy and entropy of vaporization exhibit a quasi-linear dependence on the alkyl chain length. doaj.org However, the molar Gibbs energy of vaporization remains nearly constant for shorter chains (up to n=6) before increasing with longer chains. doaj.org

Phase Behavior and Nanostructuration: The melting point, as well as the molar enthalpy and entropy of fusion, show a non-monotonous trend as the alkyl chain length increases. doaj.org This behavior is associated with the intensification of nanostructuration in the liquid phase, where nonpolar alkyl chains and polar imidazolium rings segregate into distinct domains. doaj.org This effect is also observable in the volumetric heat capacity, which reaches a minimum around an alkyl chain length of n≈6. doaj.org

Viscosity: The nature of the anion significantly influences viscosity. The triflate anion is less coordinating than anions like methylsulfate (B1228091) (CH₃OSO₃⁻). mdpi.com Consequently, the weaker interaction between the triflate anion and the imidazolium cation leads to lower viscosity in triflate-based ionic liquids compared to their methylsulfate counterparts, despite the higher molecular weight of the triflate anion. mdpi.com

The following table summarizes the influence of structural modifications on key properties.

Interactive Table: Structure-Property Relationships in Imidazolium Triflate Ionic Liquids